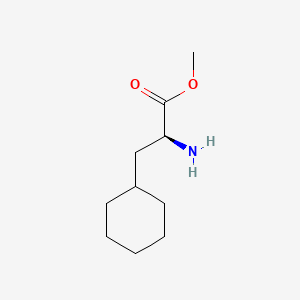

(S)-Methyl 2-amino-3-cyclohexylpropanoate

描述

Significance as a Chiral Amino Acid Derivative in Chemical and Biological Research

(S)-Methyl 2-amino-3-cyclohexylpropanoate belongs to the class of non-proteinogenic amino acids (NPAAs), which are amino acids not naturally encoded in the genetic code of humans. nih.gov The incorporation of NPAAs into peptides is a powerful strategy for modifying their properties. nih.govnih.govresearchgate.net The defining features of this compound are the (S)-configuration at the α-carbon, making it a chiral molecule, and the presence of a cyclohexyl group in its side chain. This cyclohexyl moiety is a saturated, bulky, and hydrophobic analogue of the aromatic ring found in phenylalanine. nih.gov

In biological and chemical research, the chirality and hydrophobicity of (S)-cyclohexylalanine derivatives are of paramount importance. The introduction of such NPAAs into peptide sequences can significantly enhance their metabolic stability by making them resistant to enzymatic degradation. mdpi.com Peptides composed solely of natural amino acids are often susceptible to rapid breakdown in biological systems, limiting their therapeutic potential. nih.govresearchgate.net The unique three-dimensional structure of NPAAs like cyclohexylalanine can also enforce specific secondary structures (e.g., β-hairpins) in peptides, which is crucial for their biological activity and interaction with specific targets. nih.gov For instance, replacing phenylalanine with cyclohexylalanine has been shown to stabilize oligomeric structures of peptides derived from the β-amyloid peptide, which is implicated in Alzheimer's disease. nih.gov Furthermore, the hydrophobic nature of the cyclohexyl group can enhance a peptide's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

Role as a Key Building Block in Complex Molecular Architectures

The utility of this compound extends to its role as a versatile chiral building block in organic synthesis. nih.govresearchgate.netcombichemistry.com Chiral building blocks are essential for the asymmetric synthesis of complex molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

A primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. thermofisher.comnih.gov In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. thermofisher.com this compound, often after appropriate N-terminal protection (e.g., with Fmoc or Boc groups), serves as one of these sequential units. prepchem.comnih.gov Its incorporation allows for the precise placement of a bulky, hydrophobic, and stereochemically defined residue within a peptide sequence.

Researchers have utilized cyclohexylalanine derivatives to construct potent and selective peptide-based drugs. For example, peptides containing cyclohexylalanine have been investigated as opioid receptor antagonists and as agents that modify atrial natriuretic peptides, which are involved in regulating blood pressure. medchemexpress.comacs.org In one study, the introduction of cyclohexylalanine into α-helical amphipathic peptides enhanced their ability to target cardiolipin (B10847521) in the inner mitochondrial membrane, offering a potential strategy to rescue mitochondrial dysfunction in conditions like acute kidney injury. nih.gov The synthesis of these complex peptides often involves standard coupling reagents like HOBt and EDC to facilitate the formation of the peptide bond. prepchem.com

Overview of Current Research Trajectories and Future Academic Endeavors

Current research involving this compound and related NPAAs is focused on several promising fronts. A major area is the continued development of peptide-based therapeutics with improved pharmacological profiles, such as enhanced stability, potency, and bioavailability. nih.govnih.govmdpi.com The ability to fine-tune the properties of peptides by incorporating NPAAs remains a powerful tool in drug discovery. mdpi.com

Future academic endeavors are likely to expand into new areas. The unique conformational constraints imposed by cyclohexylalanine could be exploited in the design of novel folded molecules (foldamers) with predictable three-dimensional structures and functions. These could find applications in catalysis, materials science, and as inhibitors of protein-protein interactions.

Furthermore, as synthetic methodologies advance, there is growing interest in creating more complex and diverse libraries of peptides containing NPAAs to screen for new biological activities. researchgate.net The development of greener and more efficient synthetic routes, such as aqueous-based peptide synthesis, could also make the production of these specialized peptides more sustainable and accessible for a broader range of research. nih.govsemanticscholar.org The continued exploration of how specific NPAAs influence peptide structure and function will undoubtedly lead to the discovery of new molecules with significant scientific and therapeutic value.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds Data is based on publicly available information for related structures and may be predicted.

| Property | Value | Compound |

| Molecular Formula | C10H19NO2 | (S)-2-amino-3-cyclohexyl-2-methylpropanoic acid achemblock.comchemicalbook.com |

| Molecular Weight | 185.26 g/mol | (S)-2-amino-3-cyclohexyl-2-methylpropanoic acid achemblock.comchemicalbook.com |

| Boiling Point (Predicted) | 314.5 ± 25.0 °C | (S)-2-amino-3-cyclohexyl-2-methylpropanoic acid chemicalbook.com |

| Density (Predicted) | 1.056 ± 0.06 g/cm³ | (S)-2-amino-3-cyclohexyl-2-methylpropanoic acid chemicalbook.com |

| pKa (Predicted) | 2.37 ± 0.10 | (S)-2-amino-3-cyclohexyl-2-methylpropanoic acid chemicalbook.com |

| Appearance | Colorless liquid | Allyl cyclohexyl propionate (B1217596) scentree.co |

| Flash Point | 106 °C | Allyl cyclohexyl propionate scentree.co |

Table 2: Common Reagents in Peptide Synthesis Involving this compound

| Reagent Type | Examples | Function |

| N-terminal Protecting Groups | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl) | Protects the amino group during coupling to prevent self-polymerization. thermofisher.comprepchem.comnih.gov |

| Coupling Agents | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. thermofisher.comprepchem.com |

| Coupling Additives | HOBt (1-Hydroxybenzotriazole), OxymaPure | Reduces racemization and improves coupling efficiency. prepchem.comsemanticscholar.org |

| Cleavage Reagents | TFA (Trifluoroacetic acid), HF (Hydrogen fluoride) | Removes the completed peptide from the solid support and cleaves side-chain protecting groups. thermofisher.com |

Enantioselective Synthesis Approaches for this compound

The creation of the desired (S)-enantiomer of methyl 2-amino-3-cyclohexylpropanoate can be accomplished through a variety of strategic approaches, broadly categorized into chemical and biocatalytic methods. Each pathway offers unique advantages and challenges in achieving high levels of enantiomeric excess (e.e.).

Chemical Stereoselective Synthesis Pathways

Chemical synthesis provides a powerful and versatile toolkit for the construction of chiral molecules. For this compound, several key strategies have been explored, each relying on different principles of asymmetric induction.

Asymmetric dihydroxylation, a landmark reaction in organic synthesis, can be a pivotal step in establishing the required stereocenters. While direct application to the final product is less common, this method is instrumental in creating chiral precursors. For instance, an analogous approach involves the Sharpless asymmetric dihydroxylation of a suitable alkene precursor, which introduces two adjacent hydroxyl groups with a defined stereochemistry. These diols can then be further manipulated through a series of chemical transformations, including cyclization to an epoxide, nucleophilic opening with an azide, and subsequent reduction and esterification, to yield the target β-amino alcohol and, eventually, the desired amino ester. The enantiomeric excess of the final product is directly correlated to the efficiency of the initial dihydroxylation step researchgate.net.

| Ligand | Co-oxidant | Solvent System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| (DHQ)₂PHAL | K₃Fe(CN)₆ / K₂CO₃ | t-BuOH/H₂O | >95:5 | >99% |

| (DHQD)₂PHAL | NMO | Acetone/H₂O | >95:5 | >99% |

This table represents typical conditions and outcomes for Sharpless Asymmetric Dihydroxylation reactions on prochiral olefins, which are foundational for the synthesis of chiral building blocks like the precursors to this compound.

Reductive amination of a prochiral ketoester, such as methyl 2-oxo-3-cyclohexylpropanoate, is a direct and widely employed method for the synthesis of α-amino esters. The key to stereocontrol lies in the use of a chiral amine auxiliary or a chiral reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in a stereoselective manner. While direct reductive amination of β-keto esters with simple amines can lead to a mixture of diastereomers, the use of chiral auxiliaries can significantly influence the stereochemical outcome researchgate.net.

More advanced techniques involve the use of chiral catalysts, such as those based on transition metals like iridium or rhodium, in combination with a hydrogen source to effect an asymmetric reductive amination. These catalytic systems can achieve high enantioselectivities with a broad range of substrates.

| Chiral Auxiliary/Catalyst | Reducing Agent | Solvent | Diastereoselectivity | Enantiomeric Excess (e.e.) |

| (R)-α-Methylbenzylamine | NaBH₃CN | Methanol | Moderate | Variable |

| [Ir(cod)Cl]₂ / Chiral Ligand | H₂ | Dichloromethane (B109758) | High | >95% |

Illustrative data for stereoselective reductive amination, a key strategy for the synthesis of chiral amines and amino esters.

The development of chiral catalysts has revolutionized asymmetric synthesis. For the preparation of this compound, transition metal catalysts, particularly those based on rhodium and iridium, have shown considerable promise in related transformations. These catalysts, when complexed with chiral ligands, can mediate a variety of stereoselective reactions, including asymmetric hydrogenation of enamides or other suitable precursors. The choice of ligand is crucial in determining the enantioselectivity of the transformation.

The formation of a chiral imine intermediate, followed by a diastereoselective reaction, is a classic strategy for asymmetric synthesis. In the context of this compound, this could involve the condensation of a chiral amine, such as a derivative of phenylethylamine, with a β-keto ester to form a chiral enamine or imine. This intermediate can then undergo a stereoselective transformation, for example, a Michael addition, where the chiral auxiliary directs the approach of the incoming nucleophile mdpi.com. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amino ester. The stereochemical outcome is often rationalized by the formation of a rigid, chelated transition state that minimizes steric interactions mdpi.com.

Biocatalytic and Chemoenzymatic Methodologies

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions.

The most relevant biocatalytic approach for the synthesis of this compound is the use of transaminases (TAs), also known as aminotransferases. These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine or alanine, to a prochiral ketone acceptor, in this case, methyl 2-oxo-3-cyclohexylpropanoate nih.govrsc.org. The reaction is highly stereoselective, producing the desired (S)- or (R)-amine with high enantiomeric excess, depending on the specific enzyme used researchgate.net. The broad substrate scope and high enantioselectivity of transaminases make them attractive catalysts for industrial-scale production of chiral amines and their derivatives nih.govnih.gov.

Chemoenzymatic approaches combine the advantages of both chemical and enzymatic transformations. For instance, a chemical step could be used to synthesize the ketoester precursor, which is then subjected to a highly selective enzymatic amination using a transaminase to install the chiral amine functionality mdpi.com. This combination allows for efficient and highly selective routes to the final product.

| Enzyme Type | Substrate | Amine Donor | Key Parameters | Product e.e. |

| (S)-selective Transaminase | Methyl 2-oxo-3-cyclohexylpropanoate | Isopropylamine | pH, Temperature, Co-solvent | >99% |

| Amine Dehydrogenase (AmDH) | Methyl 2-oxo-3-cyclohexylpropanoate | Ammonia | NAD(P)H cofactor | >97% |

Data highlighting the potential of biocatalytic methods for the enantioselective synthesis of chiral amines, a strategy applicable to the target compound.

An in-depth analysis of the stereoselective synthesis of this compound reveals a landscape of sophisticated chemical strategies. This non-proteinogenic amino acid ester, a valuable building block in medicinal chemistry, demands precise control over its stereochemistry. This article explores advanced methodologies for its synthesis, focusing on enzymatic and chemoenzymatic routes, and strategies for optimizing stereochemical fidelity.

Structure

3D Structure

属性

IUPAC Name |

methyl (2S)-2-amino-3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEUJVMSARYTLS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550720 | |

| Record name | Methyl 3-cyclohexyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40056-18-6 | |

| Record name | Methyl 3-cyclohexyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Organic and Medicinal Chemistry Research

Utility in Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids like (S)-Methyl 2-amino-3-cyclohexylpropanoate into peptide scaffolds is a key strategy in modern drug discovery. nih.gov This approach allows for the creation of novel molecular architectures with enhanced stability, bioavailability, and receptor affinity compared to their natural counterparts.

Incorporation into Natural and Unnatural Peptide Sequences

This compound, often referred to by its core amino acid structure, cyclohexylalanine (Cha), is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov Its protected form, typically as an Fmoc- or Boc-derivative, allows for its sequential addition to a growing peptide chain on a solid support.

One notable example of its application is in the synthesis of tetrapeptide analogues. A patented synthesis describes the incorporation of the enantiomer, (R)-Methyl 2-amino-3-cyclohexylpropanoate, into a complex tetrapeptide sequence. The synthesis involves standard coupling reagents such as HOBt and EDC to facilitate the formation of the peptide bond. prepchem.com This highlights the compatibility of this unnatural amino acid ester with established peptide synthesis methodologies.

Furthermore, the introduction of cyclohexylalanine into peptide sequences has been shown to be a valuable strategy for stabilizing specific secondary structures. For instance, the mutation of phenylalanine to cyclohexylalanine in peptides derived from the β-amyloid peptide has been found to promote the formation of stable oligomeric structures, which are crucial for studying the pathogenesis of Alzheimer's disease. nih.gov

Design and Construction of Peptide Isosteres

Peptide isosteres are molecules that mimic the three-dimensional structure of a natural peptide but possess modified backbones or side chains to improve their drug-like properties. nih.gov The substitution of natural amino acids with synthetic analogues like this compound is a common strategy in the design of peptide isosteres. The bulky cyclohexyl group can influence the conformational preferences of the peptide backbone, leading to structures with enhanced resistance to enzymatic degradation.

While specific examples detailing the use of this compound for the construction of peptide isosteres are not abundant in readily available literature, the principles of isosteric replacement are well-established. The replacement of an aromatic residue like phenylalanine with cyclohexylalanine is a classic example of bioisosteric substitution, where the phenyl group is replaced by a cyclohexyl group to alter properties such as lipophilicity and metabolic stability while aiming to retain biological activity. ekb.eg

Development of Peptidomimetic Agents for Biological Probes

Peptidomimetics are compounds that mimic the essential features of a peptide but with a modified, non-peptidic structure. nih.gov These agents are often designed as probes to investigate biological processes. nih.gov The incorporation of unique residues like cyclohexylalanine can facilitate the development of such probes.

For example, a cyclohexylalanine-containing α-helical amphipathic peptide, CMP3013, has been developed to target cardiolipin (B10847521), a key phospholipid in the inner mitochondrial membrane. nih.govacs.org This peptide demonstrates preferential binding to damaged mitochondria, highlighting its potential as a probe to study mitochondrial dysfunction in various diseases, including acute kidney injury. nih.govacs.org Although not explicitly labeled with a fluorescent or radioactive tag in this study, the unique targeting properties conferred by the cyclohexylalanine residue make it a prime candidate for further development into a more direct biological probe. The synthesis of such probes often involves conjugating a reporter molecule, such as a fluorophore, to the peptidomimetic scaffold. mdpi.com

Role in the Synthesis of Biologically Active Derivatives and Analogs

The cyclohexyl moiety of this compound plays a crucial role in the design of novel biologically active molecules by influencing their interaction with enzymes and receptors.

Design and Preparation of Enzyme Inhibitors

The design of specific enzyme inhibitors is a cornerstone of drug discovery. nih.govresearchgate.netnih.gov The incorporation of unnatural amino acids with bulky side chains can lead to potent and selective inhibitors by promoting specific interactions within the enzyme's active site.

While direct examples of enzyme inhibitors derived specifically from this compound are not extensively documented in the public domain, the use of the cyclohexyl scaffold is a recognized strategy in inhibitor design. For instance, a novel scaffold for CDK2 inhibitors, 6-cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine, incorporates a cyclohexyl group that contributes to its binding affinity. nih.gov This suggests that the cyclohexyl group of this compound could be similarly exploited to design inhibitors for various enzymes, where the bulky, lipophilic nature of the side chain can occupy hydrophobic pockets in the active site. The general approach involves creating a library of compounds with variations in the scaffold and substituents to identify the most potent and selective inhibitors through structure-activity relationship (SAR) studies. researchgate.netucla.edu

Synthesis of Derivatives for Receptor Interaction Studies

The modification of peptides with unnatural amino acids is a powerful technique to probe and modulate their interaction with receptors. revvity.com The cyclohexylalanine residue has been successfully used to enhance the receptor binding affinity and selectivity of various peptides.

A significant body of research exists on the incorporation of cyclohexylalanine into opioid receptor ligands. In a study on TIPP peptides, which are δ opioid receptor antagonists, the substitution of phenylalanine with cyclohexylalanine led to a substantial increase in δ antagonist potency and selectivity. acs.org Further modifications, such as β-methylation of the cyclohexylalanine residue, resulted in highly potent and selective δ opioid antagonists. acs.org These studies underscore the critical role of the cyclohexyl group in optimizing receptor interactions.

In another example, metabolically stable analogues of apelin, a peptide that activates the APJ receptor, were synthesized by incorporating L-cyclohexylalanine. nih.gov These analogues exhibited improved receptor binding and activation, as well as prolonged blood pressure-lowering effects, demonstrating the therapeutic potential of this modification. nih.gov

The following table summarizes key findings from receptor binding studies of peptides containing cyclohexylalanine:

| Peptide Analogue | Target Receptor | Key Findings | Reference |

| H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH | δ Opioid Receptor | Highly potent and selective δ antagonist (Kiδ = 0.48 nM) | acs.org |

| Apelin-17 analogue with L-Cha | APJ Receptor | Comparable receptor binding and activation to native apelin, with enhanced metabolic stability. | nih.gov |

| TIPP peptide with Cha | δ Opioid Receptor | Substantially increased δ antagonist potency and higher δ selectivity. | acs.org |

These examples clearly illustrate the utility of incorporating the cyclohexylalanine scaffold, and by extension this compound, in the rational design of potent and selective receptor ligands.

Functionalization and Derivatization for Enhanced Research Utility

This compound serves as a versatile building block in advanced organic and medicinal chemistry research. Its chemical structure, featuring a primary amine, an ester, and a bulky cyclohexyl group, allows for a variety of chemical modifications. These modifications are instrumental in creating novel molecules with tailored properties for specific research applications, such as peptide synthesis and the development of small molecule inhibitors. The primary sites for functionalization are the amino group and the ester moiety, enabling the synthesis of a diverse range of derivatives.

The strategic derivatization of this compound is a key step in modulating the physicochemical and pharmacological properties of the resulting compounds. Common modifications include N-acylation to form amides, reaction with isocyanates to produce ureas, and transformation into carbamates. These reactions are fundamental in peptide chemistry and the construction of peptidomimetics and other bioactive molecules.

N-Acylation for Amide Bond Formation

A prevalent derivatization of this compound is N-acylation, which involves the formation of an amide bond by reacting the primary amine with a carboxylic acid or its activated derivative. This reaction is central to peptide synthesis, where the compound can be incorporated into a peptide chain. The process often requires the use of coupling reagents to facilitate the reaction and minimize side reactions.

In a typical laboratory setting, the N-acylation of this compound would proceed by reacting it with a suitable N-protected amino acid or another carboxylic acid in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being frequently employed.

The resulting N-acyl derivatives are key intermediates for the synthesis of complex peptides and small molecule drugs. For instance, the incorporation of the cyclohexylalanine moiety can impart increased lipophilicity and metabolic stability to a peptide, potentially enhancing its bioavailability and therapeutic efficacy.

Table 1: Representative N-Acylation Reactions

| Reactant | Coupling Agent | Additive | Solvent | Product Type |

|---|---|---|---|---|

| N-Boc-Glycine | EDC | HOBt | DMF | N-Boc-Gly-Cha-OMe |

| Acetic Anhydride | - | - | DCM | N-Acetyl-Cha-OMe |

Note: Cha-OMe is an abbreviation for Methyl 2-amino-3-cyclohexylpropanoate.

Synthesis of Urea (B33335) and Carbamate (B1207046) Derivatives

The primary amine of this compound is also readily converted into urea or carbamate functionalities. These moieties are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Urea derivatives are typically synthesized by reacting the amino ester with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. The isocyanate can be a simple alkyl or aryl isocyanate, or a more complex molecule, allowing for the introduction of diverse structural motifs. The resulting urea-containing compounds have applications in areas such as enzyme inhibition and receptor modulation.

Carbamate derivatives, on the other hand, are formed by reacting the amine with a chloroformate or by using other carbamoylating agents. Carbamates are often used as protecting groups for the amine functionality in multi-step syntheses. For example, the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups are carbamates that can be selectively removed under specific conditions. This reversible protection is a cornerstone of modern peptide synthesis.

Table 2: Synthesis of Urea and Carbamate Derivatives

| Reagent | Reaction Type | Solvent | Product |

|---|---|---|---|

| Phenyl isocyanate | Urea formation | Toluene | (S)-Methyl 2-(3-phenylureido)-3-cyclohexylpropanoate |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Carbamate formation (Boc-protection) | Dichloromethane | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoate |

Ester Group Modifications

While the amino group is the most common site for derivatization, the methyl ester of this compound can also be modified. Saponification of the ester using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid, (S)-2-amino-3-cyclohexylpropanoic acid (Cyclohexylalanine). This free acid is a crucial building block for solid-phase peptide synthesis (SPPS), where it can be anchored to a resin support.

Alternatively, the ester can undergo transesterification with other alcohols under acidic or basic conditions to yield different ester derivatives, which might be useful for altering the solubility or reactivity of the molecule. The ester can also be reduced to the corresponding alcohol, (S)-2-amino-3-cyclohexylpropan-1-ol, using a reducing agent like lithium borohydride (B1222165) (LiBH₄), providing another avenue for diversification.

These functionalization and derivatization strategies highlight the importance of this compound as a starting material in medicinal chemistry. The ability to selectively modify its functional groups allows for the systematic exploration of chemical space and the development of new molecules with enhanced research utility and potential therapeutic applications.

Mechanistic Biological Studies and Biochemical Interactions

Investigation of Enzyme Interactions and Inhibition Mechanisms

(S)-Methyl 2-amino-3-cyclohexylpropanoate serves as a crucial structural motif and starting material in the development of targeted enzyme inhibitors. Its cyclohexyl group provides a desirable lipophilic feature that can be exploited for binding within the hydrophobic pockets of enzyme active sites.

The unique structure of this compound makes it a valuable building block in the synthesis of potent protease inhibitors. The cyclohexylalanine (Cha) moiety is often incorporated into inhibitor scaffolds to interact with specific subsites of protease enzymes, thereby enhancing binding affinity and inhibitory activity.

Toxoplasma gondii Cathepsin L (TgCPL): Research has identified TgCPL, a cysteine protease, as a vital enzyme for the survival of the Toxoplasma gondii parasite during its chronic phase. arvojournals.orgnih.gov Consequently, inhibiting this enzyme is a promising therapeutic strategy. arvojournals.org this compound has been utilized as a precursor in the synthesis of dipeptidic inhibitors aimed at TgCPL. nih.govebi.ac.uk In these synthetic pathways, the amino acid ester is typically coupled with various aryl acids to form amide intermediates, which are then further modified to create the final inhibitors. nih.gov The goal of incorporating the cyclohexyl group is to improve properties such as selectivity for the parasite's enzyme over human cathepsins and to enhance metabolic stability and central nervous system penetrance. nih.govebi.ac.uk

SARS-CoV-2 Main Protease (Mpro or 3CLpro): The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development. While this compound is not an inhibitor itself, its derivatives, specifically the cyclohexyl moiety, are integrated into the design of more complex inhibitors. This strategy aims to engage the hydrophobic S2 and S4 pockets of the Mpro active site, enhancing the potency of the resulting compounds.

Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1, is a serine/threonine phosphatase that has emerged as a critical regulator in cancer-related pathways, including the DNA damage response (DDR) and p53 activation. Overactivity of PPM1D is linked to various cancers, making it an attractive therapeutic target.

Recent drug discovery efforts have identified allosteric inhibitors of PPM1D. In the synthesis of these novel inhibitors, this compound has been employed as a key reactant. For instance, in the creation of a thiadiazolopyrimidinone-based inhibitor series, methyl 2-amino-3-cyclohexylpropanoate was reacted with a bromo-substituted core structure, followed by saponification to yield the final acidic inhibitor. This research has led to the development of potent and selective allosteric inhibitors that bind to a unique site on the PPM1D protein, locking it into an inactive conformation.

Below is a table summarizing the synthesis and activity of a PPM1D inhibitor derived from this compound.

| Starting Material | Synthetic Step | Final Compound Structure (Example) | Target Enzyme | Inhibition Data |

| This compound | Reaction with 2-bromo-5H- ebi.ac.uknih.govrti.orgthiadiazolo[3,2-a]pyrimidin-5-one followed by hydrolysis. | (S)-2-((5-oxo-5H- ebi.ac.uknih.govrti.orgthiadiazolo[3,2-a]pyrimidin-2-yl)amino)-3-cyclohexylpropanoic acid | PPM1D | Nanomolar activity in displacement assays |

Receptor Binding and Signaling Pathway Modulation

The cyclohexylpropanoate scaffold is also instrumental in the design of molecules that interact with cell surface receptors, demonstrating its versatility beyond enzyme inhibition.

Apelin (APJ) Receptor Agonists: The APJ receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, are key regulators of cardiovascular homeostasis. escholarship.org The development of small-molecule agonists for this receptor is a significant area of research for potential cardiovascular therapies. rti.org L-Cyclohexylglycine methyl ester hydrochloride, the hydrochloride salt of this compound, has been used as a fundamental building block in the synthesis of novel, potent APJ receptor agonists. nih.gov

In the synthesis of these agonists, the cyclohexylglycine derivative is coupled with a pyrazole carboxylic acid core. nih.gov The cyclohexyl group of the amino acid is designed to fit into a specific binding pocket of the receptor. Systematic structural modifications of this part of the molecule are performed to optimize potency and pharmacokinetic properties. rti.orgduke.edu This line of research has successfully produced orally bioavailable APJ agonists with high potency. rti.org

The table below details an example of an APJ receptor agonist synthesized using a derivative of this compound.

| Precursor Compound | Synthetic Process | Resulting Agonist (Example) | Target Receptor | Agonist Potency |

| L-Cyclohexylglycine methyl ester hydrochloride | HATU-mediated amide coupling with a substituted pyrazole carboxylic acid. | (S)-Methyl 2-cyclohexyl-2-(5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)acetate | Apelin (APJ) Receptor | EC50 < 100 nM in functional assays duke.edu |

Cellular and Subcellular Mechanistic Investigations

Induction of Programmed Cell Death Pathways (e.g., Caspase-Independent Mitochondrial Apoptosis)

Research into cyclohexyl-containing amino acid ester derivatives has revealed a capacity to induce programmed cell death through a caspase-independent mitochondrial pathway. Studies on compounds structurally related to this compound, specifically the methyl, ethyl, and n-propyl esters of (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, have demonstrated significant toxicity toward various human leukemic cell lines.

The mechanism of cell death was found to be apoptotic, characterized by key cellular events such as the externalization of phosphatidylserine (B164497) and fragmentation of DNA. Critically, this process appears to operate independently of caspases, a family of proteases central to the classical apoptotic pathway. The research indicated that DNA fragmentation occurred before the activation of caspases and followed the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the cell nucleus. This sequence of events is a hallmark of caspase-independent apoptosis, suggesting a direct role for mitochondria in initiating cell death. The ethyl ester of this related compound series demonstrated the most potent cytotoxic activity, with IC50 values comparable to the conventional anticancer drug cisplatin.

The cytotoxic effects were investigated across a panel of human leukemic cell lines, with the half-maximal inhibitory concentrations (IC50) determined after 24 hours of exposure.

Table 1: Cytotoxicity (IC50) of a Structurally Related Ethyl Ester Derivative in Human Leukemic Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 10.7 |

| REH | 12.5 |

| MOLT-4 | 14.8 |

| KG-1 | 22.4 |

| JVM-2 | 34.2 |

| K-562 | 45.4 |

Data derived from studies on O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate, a compound structurally related to this compound.

Examination of Oxidative Stress-Mediated Cellular Responses

The cytotoxic effects of cyclohexylpropanoate derivatives are closely associated with the induction of oxidative stress within the target cells. In studies conducted on HL-60 human leukemia cells, the observed cytotoxicity was linked to a notable increase in the production of superoxide radicals. Superoxide is a primary reactive oxygen species (ROS), and its accumulation can lead to widespread cellular damage and trigger cell death pathways.

This increase in oxidative stress is directly connected to mitochondrial dysfunction. The research demonstrated that exposure to these compounds led to mitochondrial membrane depolarization, a key indicator of mitochondrial impairment. The loss of mitochondrial membrane potential compromises the organelle's function and can lead to the release of pro-apoptotic factors like AIF, initiating the cell death cascade described previously. Therefore, the cellular response to these cyclohexyl compounds involves a mechanism where the generation of oxidative stress and subsequent mitochondrial dysfunction are central events driving the caspase-independent apoptotic process.

Lysine Amino Acid Transporter 1 (LAT1) Efflux Agonism Studies

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. One therapeutic strategy involves modulating LAT1 function. LAT1 efflux agonists are compounds that cause the transporter to work in reverse, exporting essential amino acids like leucine and methionine from within the cell. This induced efflux leads to intracellular amino acid depletion, which can trigger cellular stress and inhibit growth.

While direct studies on this compound as a LAT1 efflux agonist are not extensively detailed in the available literature, molecular modeling of other LAT1 efflux agonists has shown that a cyclohexyl motif can form important interactions within the LAT1 pore region. This suggests that the cyclohexyl group present in this compound could potentially interact with the transporter. However, specific experimental studies are required to confirm whether this compound acts as a LAT1 efflux agonist and to what extent it can induce the depletion of intracellular amino acid pools.

Influence on Beta-Amyloid Peptide Release and/or Synthesis

This compound, also referred to as Methyl (S)-2-amino-3-cyclohexylpropionate, has been identified in patent literature as a compound capable of inhibiting the release and/or synthesis of beta-amyloid (Aβ) peptide. The accumulation and aggregation of Aβ peptides in the brain are considered central pathological hallmarks of Alzheimer's disease. Consequently, compounds that can modulate the production or release of Aβ are of significant interest in the development of potential therapeutic strategies for this neurodegenerative condition. The inclusion of this compound in a portfolio of compounds designed for this purpose indicates its potential role as a molecular probe or a foundational structure for research targeting the amyloid cascade.

Structure Activity Relationship Sar and Ligand Design

Elucidation of Structure-Activity Correlations in (S)-Methyl 2-amino-3-cyclohexylpropanoate Derivatives

The biological activity of derivatives of this compound is intricately linked to its three-dimensional structure and the nature of its constituent chemical moieties. Systematic modifications of the stereochemistry, functional groups, and the cyclohexyl ring have provided a clearer picture of the pharmacophore, which is the essential arrangement of structural features required for biological activity.

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The spatial arrangement of atoms can profoundly affect a molecule's ability to bind to its biological target, often a protein receptor or enzyme active site, which are themselves chiral environments.

Research on related chiral compounds has consistently demonstrated that one enantiomer is often significantly more active than the other. For instance, in a study of 3-Br-acivicin and its derivatives, only the isomers with the (5S, αS) configuration showed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms, such as those for L-amino acids, may be involved. This highlights the importance of the (S)-configuration at the α-carbon of the amino acid core in this compound for potential biological interactions. The precise orientation of the amino and carboxyl groups is crucial for forming key interactions, such as hydrogen bonds, with the target protein. Any deviation from the optimal stereochemistry can lead to a significant loss of affinity and, consequently, biological activity.

The following table illustrates the hypothetical impact of stereochemistry on the inhibitory activity of a generic this compound derivative against a target enzyme.

Table 1: Illustrative Impact of Stereochemistry on Biological Activity

| Compound | Stereochemistry at α-carbon | Relative Inhibitory Potency |

|---|---|---|

| Derivative A | (S) | 100% |

| Derivative B | (R) | 10% |

| Derivative C | Racemic (S/R) | 55% |

This table is for illustrative purposes to demonstrate the concept, as specific comparative data for this compound was not available in the searched literature.

The functional groups of this compound, namely the methyl ester and the primary amine, are key handles for synthetic modification to probe their role in biological activity.

The primary amino group is often a critical interaction point, forming salt bridges or hydrogen bonds with acidic residues in a protein's binding site. Modification of this group, for instance, by acylation or alkylation, can dramatically alter the binding affinity and selectivity. In a series of 4-amino cyclohexylglycine analogues developed as dipeptidyl peptidase IV (DPP-IV) inhibitors, the nature of the substituent on the amino group was found to be crucial for potency. For example, derivatization of the amino group to a bis-sulfonamide resulted in a highly potent inhibitor.

The methyl ester group influences the compound's physicochemical properties, such as solubility and cell permeability, and can also be involved in hydrogen bonding. Hydrolysis of the ester to the corresponding carboxylic acid can lead to a different binding mode, potentially forming stronger ionic interactions. Conversely, conversion to larger esters or amides can explore additional binding pockets and modify the pharmacokinetic profile of the compound.

The table below provides a hypothetical SAR for functional group modifications of the parent compound.

Table 2: Illustrative SAR of Functional Group Modifications

| Modification | Functional Group | Resulting Compound Type | Hypothetical Biological Activity |

|---|---|---|---|

| Amine Acylation | Amine | Amide | Potentially altered receptor affinity |

| Ester Hydrolysis | Methyl Ester | Carboxylic Acid | Increased polarity, potential for ionic interactions |

| Ester Aminolysis | Methyl Ester | Amide | Modified H-bonding capacity and lipophilicity |

This table is for illustrative purposes to demonstrate the concept, as specific comparative data for this compound was not available in the searched literature.

The cyclohexyl ring in this compound is a lipophilic moiety that typically interacts with hydrophobic pockets in the target protein. Its size, shape, and conformational flexibility are important for optimal binding. Variation of this ring system can lead to significant changes in biological activity.

Replacing the cyclohexyl ring with other cyclic or aromatic systems can probe the spatial and electronic requirements of the binding site. For instance, substitution with a smaller cyclopropyl (B3062369) group or a larger cycloheptyl group would alter the volume occupied by this part of the molecule. A study on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid as NMDA receptor antagonists demonstrated that such modifications significantly impact potency and selectivity.

Furthermore, introducing substituents onto the cyclohexyl ring itself can provide additional interaction points and fine-tune the compound's properties. For example, adding a hydroxyl or amino group could introduce new hydrogen bonding opportunities, while a methyl or fluoro group could modulate lipophilicity and metabolic stability. In the development of DPP-IV inhibitors based on 4-amino cyclohexylglycine, substitutions on the cyclohexyl ring were explored to optimize potency and pharmacokinetic properties.

The following table illustrates the potential impact of modifying the cyclohexyl ring on biological activity.

Table 3: Illustrative Impact of Cyclohexyl Ring Variation on Activity

| Ring Modification | Example | Potential Effect on Activity |

|---|---|---|

| Ring Size Variation | Cyclopentyl, Cycloheptyl | Altered fit in hydrophobic pocket |

| Aromatic Substitution | Phenyl | Introduction of potential π-π stacking interactions |

| Ring Substitution | 4-Hydroxycyclohexyl | Increased polarity, potential for H-bonding |

This table is for illustrative purposes to demonstrate the concept, as specific comparative data for this compound was not available in the searched literature.

Rational Design Strategies for Enhanced Biological Performance

The insights gained from SAR studies are instrumental in the rational design of new derivatives of this compound with improved biological profiles. Both ligand-based and receptor-based design strategies are employed to achieve this.

When the three-dimensional structure of the biological target is unknown, ligand-based design approaches are particularly valuable. These methods rely on the analysis of a set of molecules known to be active at the target of interest.

One common technique is pharmacophore modeling. A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to be biologically active. By aligning a series of active derivatives of this compound, a common pharmacophore model can be generated. This model might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl of the ester), and a hydrophobic feature (the cyclohexyl ring), all with specific spatial relationships. This pharmacophore can then be used as a 3D query to screen virtual compound libraries to identify new and diverse chemical scaffolds that match the required features.

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of the this compound derivatives with their measured activities, a predictive model can be built. This model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, guiding the design of more potent analogs.

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, receptor-based design methods can be employed. These approaches offer a more direct way to design ligands with high affinity and selectivity.

Molecular docking is a prominent receptor-based technique. In this approach, the this compound molecule is computationally placed into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. This allows medicinal chemists to visualize the key interactions between the ligand and the protein, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. By understanding these interactions, modifications can be designed to enhance binding. For example, if a vacant hydrophobic pocket is identified near the cyclohexyl ring, a derivative with a larger lipophilic group at that position could be designed to fill this pocket and increase potency.

De novo design is another receptor-based strategy where new molecular structures are built from scratch within the confines of the receptor's binding site. Fragments or individual atoms are placed in favorable positions within the binding site and then linked together to form a complete molecule. This can lead to the discovery of entirely novel chemical scaffolds that are optimized

Computational and Theoretical Studies in SAR Elucidation

The exploration of a molecule's therapeutic potential is greatly accelerated by computational and theoretical studies. These in silico methods provide deep insights into how a compound like this compound might interact with biological targets, the stability of such interactions, and how its three-dimensional shape influences its biological activity.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. Key interactions that would be analyzed include:

Hydrogen Bonding: The primary amine and ester groups of the molecule are potential hydrogen bond donors and acceptors, respectively. Docking studies would identify key amino acid residues in the protein's active site that could form these crucial interactions.

Hydrophobic Interactions: The bulky cyclohexyl group would be expected to engage in hydrophobic interactions with nonpolar residues within the binding pocket. The specifics of these interactions are critical for binding affinity and selectivity.

A hypothetical docking study of this compound into a target protein might yield data such as that presented in the interactive table below. This table illustrates the types of interactions and the amino acid residues that could be involved, along with their estimated contribution to the binding energy.

| Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |

| Aspartic Acid 124 | Hydrogen Bond | 2.8 | -4.5 |

| Tyrosine 88 | π-π Stacking | 3.5 | -3.2 |

| Leucine 128 | Hydrophobic | 3.9 | -2.1 |

| Valine 76 | Hydrophobic | 4.1 | -1.8 |

| Serine 122 | Hydrogen Bond | 3.1 | -3.8 |

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For the this compound-protein complex, an MD simulation would provide a dynamic view of the interaction, assessing its stability and the conformational changes that may occur.

An MD simulation would be initiated with the docked pose of the ligand in the protein's binding site, submerged in a simulated physiological environment. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for both the protein and the ligand suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein and the ligand. High RMSF values for certain residues may indicate their involvement in ligand binding or conformational changes.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, providing a measure of their stability.

The following interactive table presents hypothetical data from an MD simulation, showing the stability of key interactions over a 100-nanosecond simulation.

| Interaction | Occupancy (%) | Average Distance (Å) | Standard Deviation |

| Asp124 - Amine H-Bond | 92.5 | 2.9 | 0.2 |

| Tyr88 - Cyclohexyl π-π | 78.1 | 3.6 | 0.4 |

| Leu128 - Cyclohexyl Hydrophobic | 85.3 | 4.0 | 0.3 |

Conformational Analysis and Its Implications for Binding Affinity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is essential to understand which shapes are energetically favorable and how these relate to binding affinity.

This analysis involves systematically rotating the flexible bonds of the molecule to generate a large number of possible conformations. The energy of each conformation is then calculated to identify the low-energy, and therefore more probable, shapes.

The results of a conformational analysis can be used to design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to improved binding affinity and selectivity.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Stereoisomer Separation

Chromatography is a cornerstone for the analysis of (S)-Methyl 2-amino-3-cyclohexylpropanoate, enabling both the quantification of the compound's purity and the critical separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. In a typical setup, a reversed-phase column, such as a C18, is used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector.

For enhanced sensitivity and selectivity, especially for chiral amines and α-amino acid esters, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed. This allows for fluorescence detection, which can significantly lower the limit of detection. The developed HPLC method can be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy and precision.

Application of Chiral Stationary Phases (CSPs) in Enantioseparation

The separation of the (S)-enantiomer from its (R)-counterpart is paramount and is effectively achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for the enantiomeric resolution of amino acid esters. Columns such as Chiralpak® and Chiralcel® are widely recognized for this purpose.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol, is crucial for achieving optimal separation. The enantioselectivity can be influenced by the specific substituents on the phenylcarbamate moiety of the CSP. Research indicates that coated-type CSPs may offer superior enantiomeric separation compared to covalently bonded types for similar compounds. The elution order of the enantiomers is dependent on the specific interactions between each enantiomer and the chiral selector of the CSP.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide detailed structural information, confirming the molecular identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region. The methine proton alpha to the amino and ester groups would likely appear as a triplet. The protons of the methyl ester group would be visible as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be found at the downfield end of the spectrum. The carbon atom attached to the nitrogen would also have a characteristic chemical shift. The various carbons of the cyclohexyl ring would produce a series of peaks in the aliphatic region of the spectrum.

For a closely related compound, Methyl 3-cyclohexylpropanoate , the following ¹H NMR spectral data has been reported:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (inferred) |

| 3.67 | s | 3H | O-CH₃ |

| 2.28 | t | 2H | -CH₂-COO- |

| 1.78 - 1.60 | m | 5H | Cyclohexyl-H |

| 1.51 | q | 2H | -CH₂-CH₂-COO- |

| 1.28 - 1.08 | m | 4H | Cyclohexyl-H |

| 0.96 - 0.82 | m | 2H | Cyclohexyl-H |

| Data for Methyl 3-cyclohexylpropanoate nih.gov |

Mass Spectrometry (MS, HRMS, ESI+, UHPLC-MS/MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive mode (ESI+) is a common technique for ionizing amino acid esters, typically forming the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₀H₁₉NO₂ for the free base, C₁₀H₂₀ClNO₂ for the hydrochloride salt). avantorsciences.com

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. For the protonated molecule, characteristic losses would include the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), and fragmentation of the cyclohexyl ring. UHPLC-MS/MS combines the separation power of ultra-high-performance liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for quantitative analysis and impurity profiling.

For the analogous compound Methyl 3-cyclohexylpropanoate , GC-MS analysis has identified the following top 5 mass-to-charge ratio (m/z) peaks in its mass spectrum:

| m/z | Relative Intensity |

| 87 | 99.99 |

| 97 | 95.15 |

| 74 | 94.41 |

| 55 | 80.87 |

| 41 | 56.08 |

| Data for Methyl 3-cyclohexylpropanoate nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands that confirm the presence of the amine, ester, and aliphatic moieties.

The expected characteristic IR absorption bands include:

N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

C-H stretching: Sharp peaks just below 3000 cm⁻¹ due to the aliphatic C-H bonds of the cyclohexyl and alkyl chain.

C=O stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.

C-O stretching: A band in the region of 1100-1300 cm⁻¹ corresponding to the C-O bond of the ester.

N-H bending: A band around 1600 cm⁻¹ from the bending vibration of the primary amine.

Advanced Structural Elucidation Techniques

Advanced analytical methods are indispensable for confirming the precise three-dimensional structure of chiral molecules like this compound. These techniques provide definitive data on stereochemistry and conformational arrangement, which are critical for understanding its biological activity.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides unambiguous proof of molecular connectivity, conformation (the spatial arrangement of atoms), and, crucially for a chiral molecule, its absolute configuration.

The process involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities. By rotating the crystal and collecting thousands of these reflections, a complete dataset is generated.

Mathematical analysis, typically using Fourier transforms, converts this diffraction pattern into a three-dimensional electron density map of the unit cell—the smallest repeating unit of the crystal lattice. From this map, the precise coordinates of each atom (excluding hydrogens, which are often inferred) can be determined, revealing bond lengths, bond angles, and torsion angles. For chiral molecules synthesized from a known stereocenter or resolved by chiral chromatography, SCXRD confirms the (S) or (R) configuration at the stereocenter without ambiguity. researchgate.net The analysis of anomalous dispersion, particularly when heavier atoms are present or using specific wavelengths like copper Kα radiation, allows for the determination of the absolute structure, definitively distinguishing between enantiomers. researchgate.net

While a specific crystal structure for this compound is not publicly available, the table below illustrates the typical crystallographic data that would be obtained from such an analysis, based on similar propanoate structures. researchgate.netresearchgate.net

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C10 H19 N O2 | The elemental composition of the molecule. |

| Formula Weight | 185.26 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁ | The specific symmetry group of the crystal, which for a chiral molecule must be non-centrosymmetric. |

| a, b, c (Å) | a = 8.64, b = 5.50, c = 11.03 | The dimensions of the unit cell axes. |

| α, β, γ (°) | α = 90, β = 97.1, γ = 90 | The angles between the unit cell axes. |

| Volume (ų) | 520.5 | The volume of a single unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Flack Parameter | 0.05(3) | A critical value used to confirm the absolute configuration. A value near zero confirms the assigned stereochemistry. |

Bioanalytical Methodologies for Mechanistic Studies

To investigate how this compound interacts with and affects biological systems at a cellular and molecular level, a suite of sophisticated bioanalytical techniques is employed. These methods can quantify cellular processes, detect specific protein changes, and measure binding interactions.

Flow Cytometry for Cellular Processes (e.g., Apoptosis, Differentiation)

Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. bio-rad-antibodies.com It is particularly valuable for studying the effects of a compound on cellular processes like apoptosis (programmed cell death) or differentiation.

To assess if this compound induces apoptosis, cells would be treated with the compound and then stained with specific fluorescent probes. A common method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. bio-rad-antibodies.comnih.gov

Annexin V: This protein binds to phosphatidylserine (B164497) (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. It is typically conjugated to a fluorophore (e.g., FITC, APC).

Propidium Iodide (PI): This dye is excluded by cells with an intact plasma membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA and fluoresces brightly. nih.gov

Stained cells are then passed single-file through a laser beam in the flow cytometer. The instrument measures the fluorescence emitted from each cell, allowing for the differentiation and quantification of distinct cell populations:

Viable cells: Negative for both Annexin V and PI.

Early apoptotic cells: Positive for Annexin V and negative for PI.

Late apoptotic/necrotic cells: Positive for both Annexin V and PI.

This approach provides quantitative data on the compound's ability to induce cell death and the kinetics of this process. nih.gov

| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

|---|---|---|---|

| Control (Vehicle) | 95.1 | 2.5 | 2.4 |

| This compound (10 µM) | 85.3 | 9.8 | 4.9 |

| This compound (50 µM) | 60.7 | 25.1 | 14.2 |

Immunoblotting for Protein Expression and Localization (e.g., AIF)

Immunoblotting, commonly known as Western Blotting, is a core technique used to detect and quantify specific proteins in a sample. It can be used to determine if this compound treatment alters the expression level of a target protein or causes its translocation between subcellular compartments.

A key protein in caspase-independent apoptosis is the Apoptosis-Inducing Factor (AIF). nih.gov AIF is a flavoprotein that normally resides in the mitochondrial intermembrane space. nih.govnih.gov Upon receiving an apoptotic signal, it translocates to the nucleus, where it contributes to chromatin condensation and DNA degradation. nih.gov

To study this, cells treated with the compound would be harvested and lysed. For localization studies, subcellular fractionation would be performed to separate nuclear, cytoplasmic, and mitochondrial components. The protein concentration of each fraction is determined, and samples are separated by mass using gel electrophoresis. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to AIF, followed by a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction. The light produced is captured by a detector, revealing bands corresponding to AIF. The intensity of these bands indicates the amount of AIF in each sample, allowing researchers to see if the compound caused AIF to move from the mitochondrial to the nuclear fraction.

Fluorescent Polarization (FP) Assays for Binding Displacement

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to study molecular interactions, such as the binding of a small molecule to a protein. nih.gov It is particularly well-suited for high-throughput screening and for quantifying binding affinity in a competition format. acs.org

The principle relies on the rotational speed of a fluorescent molecule. A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits largely depolarized light, resulting in a low FP value. If this tracer binds to a much larger protein, its tumbling slows dramatically, and it emits light that remains highly polarized, giving a high FP value.

To determine if this compound binds to a specific target protein, a competition assay is designed. nih.gov The target protein is incubated with a fixed concentration of a fluorescent tracer known to bind it, establishing a high FP signal. Then, increasing concentrations of the unlabeled competitor, this compound, are added. If the compound binds to the same site on the protein, it will displace the tracer, causing the tracer to tumble freely again and leading to a dose-dependent decrease in the FP signal. acs.org From this data, the half-maximal inhibitory concentration (IC50) can be calculated, which reflects the binding affinity of the compound for the target protein.

| Competitor Concentration [Log M] | Fluorescence Polarization (mP) | % Inhibition |

|---|---|---|

| -9.0 | 248 | 1.6 |

| -8.0 | 245 | 4.0 |

| -7.0 | 210 | 36.0 |

| -6.0 | 135 | 92.0 |

| -5.0 | 128 | 97.6 |

Live Bioluminescence Imaging for In Vivo Pathway Monitoring

Live bioluminescence imaging (BLI) is a highly sensitive, non-invasive technique used to monitor cellular and molecular processes in a living animal over time. nih.gov This method is ideal for assessing the in vivo efficacy and mechanism of action of a compound like this compound.

The methodology relies on reporter genes that encode for a light-producing enzyme, most commonly firefly luciferase. nih.gov A typical study might involve genetically engineering cells or creating a transgenic animal where the expression of luciferase is controlled by a specific biological pathway. For instance, the promoter for a gene that is upregulated in response to a metabolic change or a signaling cascade could be linked to the luciferase gene.

If this compound is hypothesized to modulate this pathway, the animal would be administered the compound. At various time points, the animal is also given the luciferase substrate, D-luciferin, and then imaged using a highly sensitive CCD camera in a light-tight chamber. The luciferase enzyme catalyzes the oxidation of D-luciferin, producing light. The intensity and location of this light signal can be quantified, providing a real-time readout of where and to what extent the target pathway is being activated or inhibited by the compound in the living organism. nih.gov This provides invaluable data on pharmacodynamics and target engagement in a whole-animal context.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。